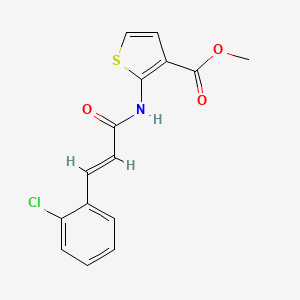
(E)-2-(3-(2-氯苯基)丙烯酰胺基)噻吩-3-羧酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a thiophene ring substituted with a carboxylate ester group and an acrylamide moiety bearing a 2-chlorophenyl group. The (E)-configuration indicates the trans arrangement of substituents around the double bond in the acrylamide group.
科学研究应用
(E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate typically involves the following steps:
Formation of the Acrylamide Intermediate: The acrylamide intermediate can be synthesized by reacting 2-chlorobenzaldehyde with an appropriate amine under basic conditions to form the corresponding imine, followed by reduction to yield the amine. This amine is then reacted with acryloyl chloride to form the acrylamide.
Coupling with Thiophene Derivative: The acrylamide intermediate is then coupled with a thiophene-3-carboxylate ester under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide double bond can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The acrylamide moiety can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity to target proteins.
相似化合物的比较
Similar Compounds
- Methyl 2-(3-(2-bromophenyl)acrylamido)thiophene-3-carboxylate
- Methyl 2-(3-(2-fluorophenyl)acrylamido)thiophene-3-carboxylate
- Methyl 2-(3-(2-methylphenyl)acrylamido)thiophene-3-carboxylate
Uniqueness
(E)-methyl 2-(3-(2-chlorophenyl)acrylamido)thiophene-3-carboxylate is unique due to the presence of the 2-chlorophenyl group, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its analogs with different substituents.
属性
IUPAC Name |
methyl 2-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3S/c1-20-15(19)11-8-9-21-14(11)17-13(18)7-6-10-4-2-3-5-12(10)16/h2-9H,1H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUAWZHXONOLSJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(SC=C1)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
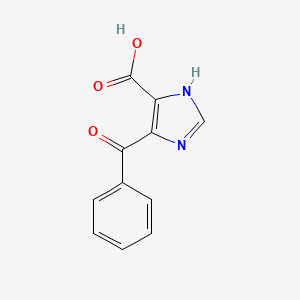
![N-{[4-(2,5-dimethoxyphenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2437849.png)
![5-bromo-N-[(furan-2-yl)methyl]-2-propoxybenzene-1-sulfonamide](/img/structure/B2437850.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2437851.png)
![4-Methyl-6-(2-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437854.png)
![2,4-Dichlorophenyl 3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2437855.png)
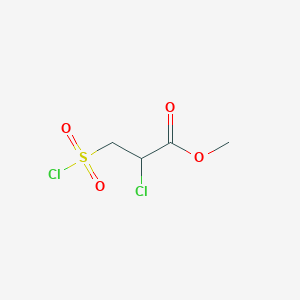
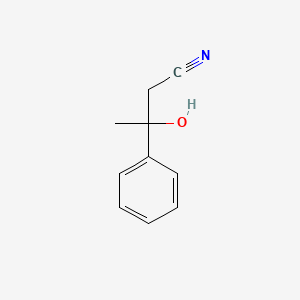
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2437861.png)
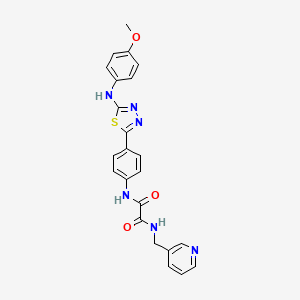
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2437863.png)
![1-(2,4-dichlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437864.png)
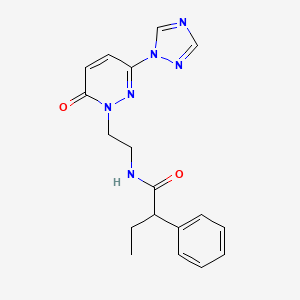
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2437868.png)
